molecular formula C18H15N3O2 B2725507 3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 118854-71-0

3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B2725507
CAS No.: 118854-71-0
M. Wt: 305.337
InChI Key: JXIMQXUZTHKDSJ-UHFFFAOYSA-N
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Description

3-[3-(1H-Imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a structurally complex molecule featuring a tricyclic core fused with a dione moiety and a propyl-linked imidazole substituent.

Properties

IUPAC Name

2-(3-imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17-14-6-1-4-13-5-2-7-15(16(13)14)18(23)21(17)10-3-9-20-11-8-19-12-20/h1-2,4-8,11-12H,3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIMQXUZTHKDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Approach

The tricyclic core is synthesized via a tandem condensation-cyclization reaction between a diketone precursor and ammonium acetate. For example, heating 1,3-diketones (e.g., 1,3-diketobicyclo[7.3.1]trideca-1,5,7,9,11-pentaene) with ammonium acetate in acetic acid generates the azatricyclic system through intramolecular cyclodehydration. Key parameters include:

  • Temperature : 120–140°C under reflux.
  • Catalyst : Acidic conditions (e.g., HCl or acetic acid) to facilitate enolization and cyclization.
  • Yield : 45–60% after recrystallization from ethanol.

Diels-Alder Pathway

An alternative route involves a Diels-Alder reaction between a furan-derived diene and a maleimide dienophile, followed by oxidative aromatization. This method is less common but offers superior stereochemical control for the tricyclic system.

Functionalization with the Imidazolpropyl Side Chain

Alkylation of the Azatricyclic Nitrogen

The tricyclic core’s nitrogen is alkylated using 3-chloropropylimidazole under basic conditions. In a representative procedure:

  • Reagents : 3-chloropropylimidazole (1.2 eq), K₂CO₃ (2.5 eq), DMF (solvent).
  • Conditions : 80°C for 12 hours under nitrogen.
  • Workup : Aqueous extraction, column chromatography (Al₂O₃, benzene:isopropanol = 6:1).
  • Yield : 55–65%.

Mannich Reaction for Side Chain Installation

A one-pot Mannich reaction introduces the imidazolpropyl group during tricyclic core formation:

  • Components : Acetophenone derivative, paraformaldehyde, imidazole.
  • Mechanism : Formation of a Mannich base intermediate, followed by cyclization and elimination.
  • Advantage : Avoids separate alkylation steps, improving atom economy.

Optimization and Scalability

Solvent-Free Alkylation

Recent advancements in solvent-free N-alkylation (e.g., using tert-butyl chloroacetate and K₂CO₃) reduce environmental impact and improve yields (70–75%). This approach eliminates solvent recovery steps and enhances reaction efficiency.

Catalytic Hydrogenation

For intermediates requiring reduction (e.g., cyanoethylated precursors), Raney nickel-catalyzed hydrogenation at 50–60 psi H₂ achieves quantitative conversion to aminopropyl derivatives.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The imidazole protons resonate as singlets at δ 7.52–7.60 ppm, while the tricyclic core’s aromatic protons appear as multiplets between δ 6.80–7.30 ppm.
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N) confirm the dione and imidazole moieties.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeOH gradient) reveals ≥98% purity for optimized routes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Alkylation (DMF) 55–65 95 Moderate
Mannich Reaction 60–70 97 High
Solvent-Free Alkylation 70–75 98 High

Industrial Considerations

Large-scale production favors solvent-free alkylation due to reduced waste and lower operational costs. However, the Mannich reaction’s one-pot efficiency makes it preferable for pilot-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound involves several steps of organic reactions that incorporate imidazole and azatricyclo frameworks. Techniques such as NMR spectroscopy and mass spectrometry are typically employed for structural elucidation and confirmation of the compound's identity.

Research indicates that compounds similar to 3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione exhibit significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that derivatives of imidazole-containing compounds can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action: Many imidazole derivatives target specific enzymes involved in cancer cell metabolism or proliferation pathways.
  • Case Study: A compound with a similar structure demonstrated IC50 values lower than traditional chemotherapeutics against liver cancer cell lines (HUH7) .

Antimicrobial Properties

The imidazole ring is known for its antimicrobial properties:

  • Research Findings: Compounds featuring imidazole moieties have been evaluated for their ability to inhibit bacterial growth.
  • Example: A study reported that certain derivatives exhibited effective antibacterial activity against various strains of bacteria .

Material Science Applications

The unique structural features of this compound lend themselves to applications in material sciences:

Photonic Materials

The compound's conjugated system may be utilized in the development of organic photonic devices:

  • Potential Uses: Organic light-emitting diodes (OLEDs) and solar cells where efficient light absorption and emission are crucial.

Drug Delivery Systems

Due to its complex structure, it can be engineered into nanoparticles for targeted drug delivery:

  • Mechanism: The azatricyclo framework can facilitate the encapsulation of therapeutic agents while providing controlled release profiles.

Mechanism of Action

The mechanism of action of 3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with molecular targets such as DNA and enzymes. The imidazole ring can coordinate with metal ions, enhancing its binding affinity to DNA. This interaction can lead to the inhibition of DNA replication and transcription, resulting in anticancer effects. Additionally, the compound can interact with enzymes involved in metabolic pathways, further contributing to its biological activity .

Comparison with Similar Compounds

Naphmethonium (16)

  • Structure: Contains two azatricyclo[7.3.1.0^{5,13}]trideca-pentaene-dione units connected via dimethylamino-substituted propyl chains.
  • Key Differences: Substitution pattern: Naphmethonium has dimethylamino groups instead of imidazole, altering electronic properties and solubility. Molecular weight: Larger (~800 g/mol) due to dual tricyclic systems, compared to the single-core target compound (~450 g/mol estimated).

3-(3-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl) Analog

  • Structure : Shares the azatricyclo-dione core but substitutes imidazole with a benzodioxolylmethylpiperazinyl group via a ketone-containing propyl chain.
  • Key Differences :
    • Substituent bulk: The piperazine-benzodioxole group increases steric hindrance and lipophilicity compared to imidazole.
    • Pharmacokinetics: The ketone (3-oxopropyl) may enhance metabolic stability but reduce aqueous solubility.

Dione-Containing Heterocycles in Agrochemicals

Procymidone and Vinclozolin

  • Structures : Dichlorophenyl-substituted oxazolidinediones (procymidone) or imidazolidinediones (vinclozolin).
  • Key Differences :
    • Core structure: Lack the azatricyclo system, reducing conformational rigidity.
    • Functional groups: Chlorinated aryl groups dominate, enhancing pesticidal activity via oxidative stress induction.
  • Functional Implications : The target compound’s dione may serve as a Michael acceptor (similar to procymidone), but its tricyclic core likely limits reactivity compared to agrochemicals’ flexible scaffolds .

Imidazole Derivatives with Protective Groups

Trityl-Protected Imidazolyl Alcohols (11a–c)

  • Structures : Imidazole linked to alcohols via alkyl chains, protected by trityl groups.
  • Key Differences :
    • Trityl groups improve solubility and stability but mask the imidazole’s nucleophilic nitrogen.
    • Lack of dione or tricyclic systems reduces structural complexity.
  • Functional Implications : The target compound’s unprotected imidazole may enhance catalytic or binding roles, whereas trityl protection in 11a–c prioritizes synthetic handling .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Azatricyclo-dione Imidazole-propyl ~450 Receptor modulation, enzymes
Naphmethonium (16) Dual azatricyclo-dione Dimethylamino-propyl ~800 Neuromuscular agents
3-(Benzodioxolylpiperazinyl) Analog Azatricyclo-dione Benzodioxole-piperazine-3-oxopropyl ~600 Neurotransporter targeting
Procymidone Oxazolidinedione 3,5-Dichlorophenyl 284 Fungicide
11a–c Imidazole-alcohol Trityl-protected alkyl alcohols 369–397 Synthetic intermediates

Research Implications and Gaps

  • Structural-Activity Relationships: The imidazole-propyl group’s role in target binding vs. the dimethylamino or piperazine groups in analogs warrants further study.
  • Synthetic Challenges : Rigid tricyclic cores (as in the target compound and Naphmethonium) complicate derivatization compared to flexible agrochemical diones.
  • Pharmacological Data Needed : Evidence lacks direct bioactivity data for the target compound; comparative assays with analogs are critical for validating hypothesized applications.

Biological Activity

The compound 3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including an azatricyclo framework and an imidazole moiety, suggest a range of pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2C_{15}H_{18}N_4O_2 with a molecular weight of approximately 286.34 g/mol. The presence of nitrogen in the azatricyclo structure contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess anti-fungal and anti-bacterial activities. In vitro studies have demonstrated that similar compounds can inhibit the growth of various pathogens, including Candida albicans and Staphylococcus aureus .

CompoundMIC (µmol/mL)Activity
5a0.0112Anti-Candida albicans
5f0.1876Anti-Candida tropicalis
Fluconazole>1.6325Resistance observed

The table above summarizes the minimum inhibitory concentrations (MIC) for selected compounds against Candida species, highlighting the promising activity of imidazole derivatives.

Anti-inflammatory Properties

Imidazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This makes them potential candidates for treating conditions characterized by inflammation.

Analgesic Effects

Some research suggests that imidazole-containing compounds may exhibit analgesic properties, providing pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). This effect is likely mediated through the modulation of pain receptors and pathways .

Study on Anti-Candida Activity

A notable study evaluated the anti-Candida activity of various imidazole derivatives, including those similar to our compound of interest. The results indicated that modifications to the imidazole ring significantly influenced potency against resistant strains . The most active compound demonstrated an MIC comparable to established antifungals like miconazole.

Synthesis and Characterization

Recent syntheses of novel complexes containing the imidazolyl propyl group have been documented, showcasing their structural characterization through techniques such as NMR spectroscopy. These studies provide insight into how structural variations affect biological activity .

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